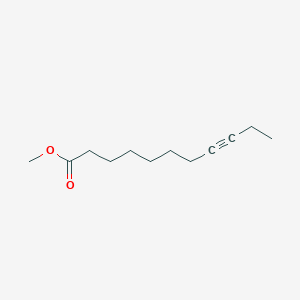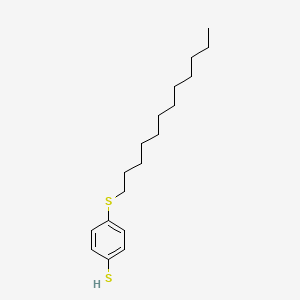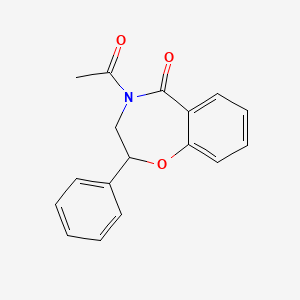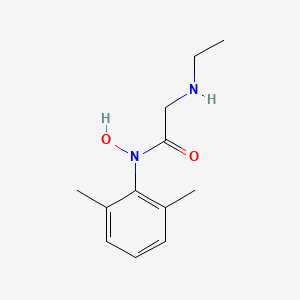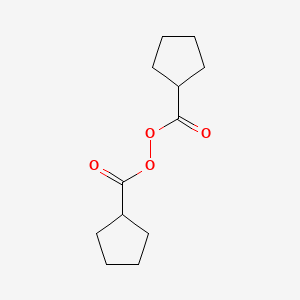
Cyclopentanecarbonyl cyclopentanecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbonyl cyclopentanecarboperoxoate is an organic compound that features a cyclopentane ring structure with both carbonyl and peroxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarbonyl cyclopentanecarboperoxoate typically involves the reaction of cyclopentanecarboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired peroxo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using cyclopentanecarboxylic acid as the starting material. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbonyl cyclopentanecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclopentane compounds.
Scientific Research Applications
Cyclopentanecarbonyl cyclopentanecarboperoxoate has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with oxidative properties.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentanecarbonyl cyclopentanecarboperoxoate involves the interaction of its peroxo group with substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. The carbonyl group can also participate in various chemical transformations, contributing to the compound’s reactivity. Molecular targets and pathways involved include oxidative enzymes and cellular pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of cyclopentanecarbonyl cyclopentanecarboperoxoate.
Cyclopentanecarbaldehyde: Another cyclopentane derivative with an aldehyde functional group.
Cyclopentanecarbonyl chloride: A related compound used in acylation reactions.
Uniqueness
This compound is unique due to the presence of both carbonyl and peroxo functional groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various chemical processes.
Properties
CAS No. |
54808-54-7 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
cyclopentanecarbonyl cyclopentanecarboperoxoate |
InChI |
InChI=1S/C12H18O4/c13-11(9-5-1-2-6-9)15-16-12(14)10-7-3-4-8-10/h9-10H,1-8H2 |
InChI Key |
OAUOXMILACPXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)OOC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
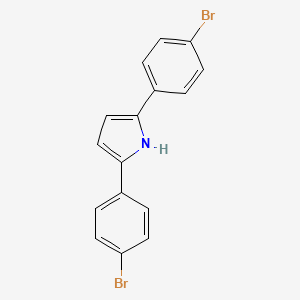
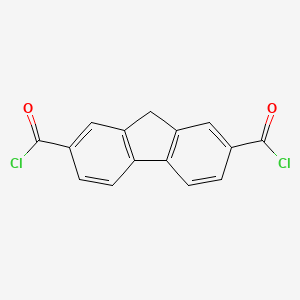
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
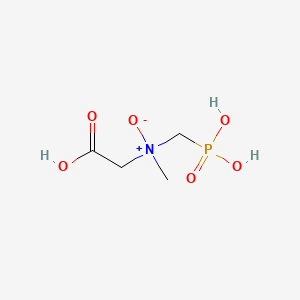
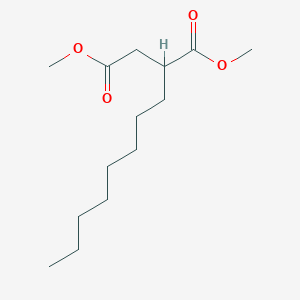
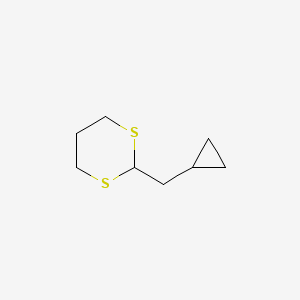
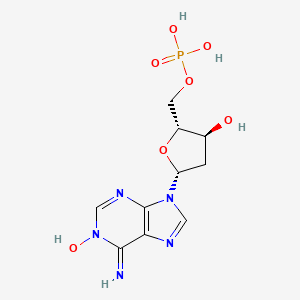
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
